Hydrogen tetrachloroaurate(III) hydrate, (99.8%-Au) (49% Au)(Chloroauric acid)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydrogen tetrachloroaurate(III) hydrate, also known as Chloroauric acid, is a yellow to orange crystalline powder . It is used for microanalysis of rubidium, cesium, and determination of alkaloids . It is usually used as a harbinger for the preparation of gold (Au) nanoparticles . It is also used in control rods in nuclear reactors and in the manufacture of light electric light filaments .

Molecular Structure Analysis

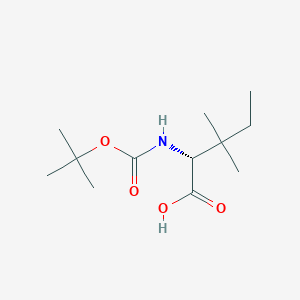

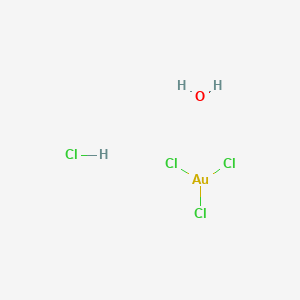

The molecular formula of Hydrogen tetrachloroaurate(III) hydrate is AuCl4H . The InChI Key is RFWCEGCWRSNAGT-UHFFFAOYSA-K . The SMILES string is [H+].Cl [Au+3] (Cl) (Cl)Cl .Physical And Chemical Properties Analysis

Hydrogen tetrachloroaurate(III) hydrate is a yellow to orange crystalline powder . It is soluble in water, alcohol, and ether . The molecular weight is 339.77 g/mol .科学的研究の応用

Green Synthesis of Gold Nanoparticles

Hydrogen tetrachloroaurate(III) hydrate serves as a starting material for the environmentally friendly synthesis of gold nanoparticles. For instance, a study demonstrated the reduction of hydrogen tetrachloroaurate(III) hydrate by banana fruit waste extract, showcasing a novel, green chemical method. This approach not only utilized waste but also adhered to principles of green chemistry by avoiding the use of hazardous substances, highlighting the synthesis of gold nanoparticles as an eco-friendly and sustainable method (Deokar & Ingale, 2016).

Catalysis and Hydrogen Production

Hydrogen tetrachloroaurate(III) hydrate is used in the formation of monodisperse gold-palladium alloy nanoparticles, which exhibit high activity and stability in catalyzing formic acid dehydrogenation and hydrogen production under mild conditions. This catalytic process underscores the potential of hydrogen tetrachloroaurate(III) hydrate in renewable energy applications, particularly in hydrogen generation (Metin, Sun, & Sun, 2013).

Environmental Recovery and Recycling

Research has explored the use of microbial cells for the recovery and recycling of gold from aqueous solutions containing hydrogen tetrachloroaurate(III), indicating its relevance in environmental remediation. This method involves biomineralization and thiourea oxidation processes, which are promising for the recovery of valuable metals from waste streams, highlighting the environmental applications of hydrogen tetrachloroaurate(III) hydrate (Tsuruta, 2021).

Material Science and Nanotechnology

Hydrogen tetrachloroaurate(III) hydrate's role extends to material science, where it is employed in the deposition of gold on microporous composites for advanced material applications. This process demonstrates its utility in the development of new materials with specific properties, such as high sorption capacity for gold, which has implications for both environmental and industrial applications (Tsyganova, Patrushev, & Bondarenko, 2013).

Safety and Hazards

作用機序

Target of Action

Hydrogen tetrachloroaurate(III) hydrate, also known as Chloroauric acid, is primarily used in the preparation of gold (Au) nanoparticles . These nanoparticles can interact with various biological targets depending on their size, shape, and surface chemistry.

Mode of Action

The compound forms the planar [AuCl4]− anion, with the oxidation state of gold being +3 . The Au–Cl distances are around 2.28 Å . The interaction of these gold nanoparticles with biological targets can lead to various changes, such as alterations in cellular processes or the generation of reactive oxygen species.

特性

IUPAC Name |

trichlorogold;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUDSKPNIBLOO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl[Au](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16961-25-4, 27988-77-8 |

Source

|

| Record name | Tetrachloroauric acid trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16961-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen tetrachloroaurate hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)